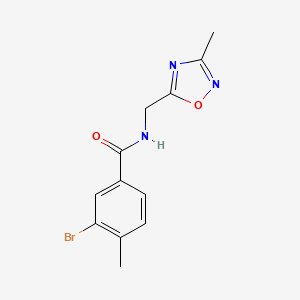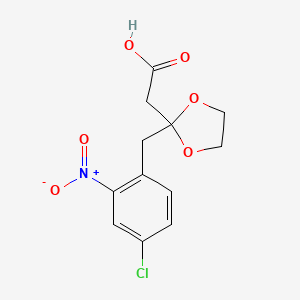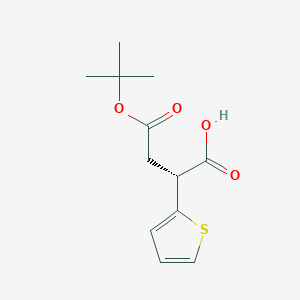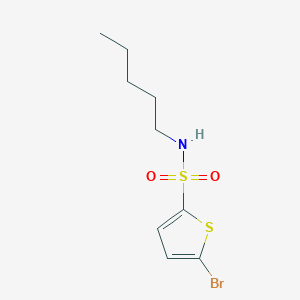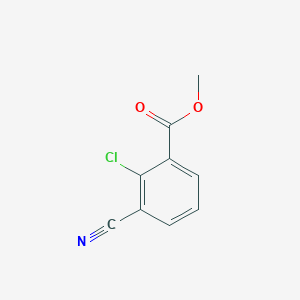
Methyl 2-chloro-3-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoic acid, featuring a chlorine atom and a cyano group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method includes the reaction of 2-chloro-3-cyanobenzoyl chloride with methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products include substituted benzoates with various functional groups.
Reduction: Products include amines derived from the reduction of the cyano group.
Hydrolysis: The major product is 2-chloro-3-cyanobenzoic acid.
Scientific Research Applications
Methyl 2-chloro-3-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-cyanobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-cyanobenzoate
- Methyl 2-chloro-5-cyanobenzoate
- Methyl 3-chloro-2-cyanobenzoate
Uniqueness
Methyl 2-chloro-3-cyanobenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
methyl 2-chloro-3-cyanobenzoate |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3 |
InChI Key |
WZWHHBVVLJVWCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


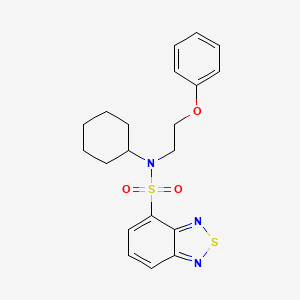
![5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14916819.png)
![(E)-Diphenyl(2'-(2-(triisopropylsilyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916823.png)
![2-furyl-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B14916824.png)
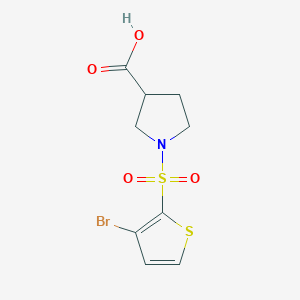
![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B14916835.png)
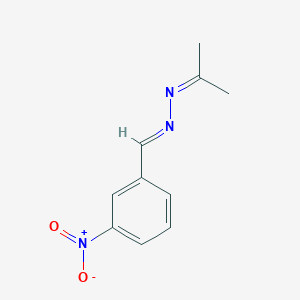

![N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B14916859.png)
